
1-(2,6-Difluoro-3-methylphenyl)-2,2-difluoroethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,6-Difluoro-3-methylphenyl)-2,2-difluoroethanone is a chemical compound with the molecular formula C9H8F2O. It is known for its unique structure, which includes two fluorine atoms attached to the ethanone group and a methyl group on the phenyl ring. This compound is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Difluoro-3-methylphenyl)-2,2-difluoroethanone typically involves the reaction of 2,6-difluoro-3-methylbenzaldehyde with difluoroacetic acid in the presence of a suitable catalyst. The reaction conditions often include a temperature range of 50-100°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
1-(2,6-Difluoro-3-methylphenyl)-2,2-difluoroethanone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ethanone group to an alcohol.
Substitution: Halogenation reactions can introduce additional halogen atoms into the compound, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
1-(2,6-Difluoro-3-methylphenyl)-2,2-difluoroethanone is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-(2,6-Difluoro-3-methylphenyl)-2,2-difluoroethanone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to alterations in biochemical pathways. The presence of fluorine atoms enhances the compound’s stability and reactivity, making it a valuable tool in various research applications.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-Fluoro-5-nitrophenyl)ethanone
- 1-(2,3,6-Trifluorophenyl)ethanone
- 1-(2-Fluoro-6-nitrophenyl)ethanone
- 1-(2-Fluoro-5-methylphenyl)ethanone
Uniqueness
1-(2,6-Difluoro-3-methylphenyl)-2,2-difluoroethanone stands out due to its dual fluorine atoms on the ethanone group and the methyl group on the phenyl ring. This unique structure imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound in various scientific research applications.
Propiedades
Fórmula molecular |
C9H6F4O |
|---|---|
Peso molecular |
206.14 g/mol |
Nombre IUPAC |
1-(2,6-difluoro-3-methylphenyl)-2,2-difluoroethanone |
InChI |
InChI=1S/C9H6F4O/c1-4-2-3-5(10)6(7(4)11)8(14)9(12)13/h2-3,9H,1H3 |
Clave InChI |
JOMJNBOYRKPHBD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C=C1)F)C(=O)C(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


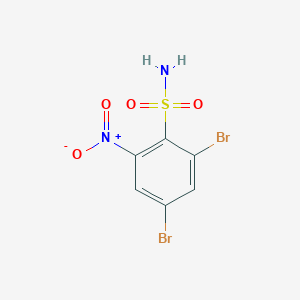

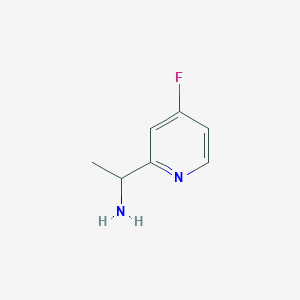
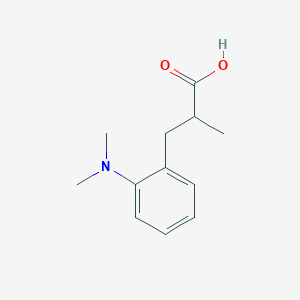
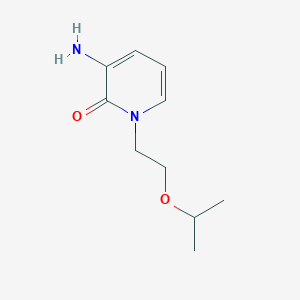
![cis-4,5,6,6a-Tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylic acid](/img/structure/B13539186.png)
![1-[(benzyloxy)carbonyl]-2,3-dihydro-1H-indole-3-carboxylic acid](/img/structure/B13539193.png)
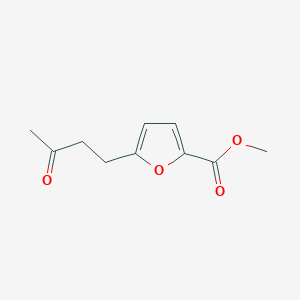
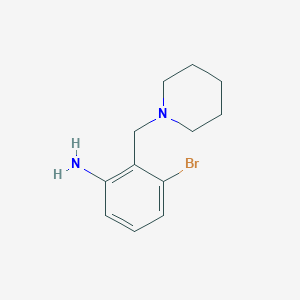


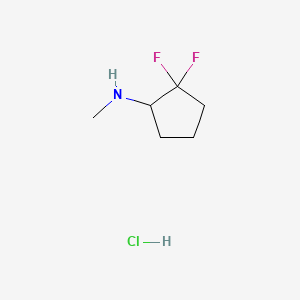
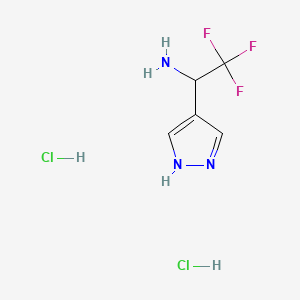
![[5-(4-Methylphenyl)oxan-2-yl]methanamine](/img/structure/B13539241.png)
